(1-Acetyl-cyclobutyl)-carbamic acid tert-butyl ester
Overview
Description
“(1-Acetyl-cyclobutyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H19NO3 . It has attracted interest in the scientific community.
Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes .Scientific Research Applications
Mild Deprotection Reagents
- Aqueous Phosphoric Acid for Deprotection: Aqueous phosphoric acid has been found to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. This method is mild and offers good selectivity, preserving the stereochemical integrity of the substrates (Li et al., 2006).
Crystallographic Studies
- Synthetic and Crystallographic Studies: The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was prepared and characterized by elemental analysis, NMR, IR spectroscopy, and single crystal X-ray diffraction studies. These studies revealed insights into the molecular structure and packing of the compound (Kant et al., 2015).
Biotransformation Studies
- Biotransformation of β-Amino Nitriles: A study on the biotransformation of β-amino nitriles to their corresponding β-amino amides and acids showed the chemoselectivity of this process. Compounds like (±)-(2-cyano-cyclohexyl) carbamic acid tert-butyl ester were synthesized and analyzed (Preiml et al., 2004).
Synthesis Techniques
- Spirocyclic Indoline Lactone Synthesis: A method for base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leading to high yield synthesis of certain compounds was demonstrated. This showed the potential for synthesizing complex molecules using tert-butyl ester intermediates (Hodges et al., 2004).
Reaction Selectivity
- Improved Selectivity in Deprotection: A method was developed to improve the selectivity in the removal of tert-butyloxycarbonyl group, crucial in peptide synthesis. This method involved dilution of trifluoroacetic acid with phenols, thus enhancing selectivity and suppressing side reactions (Bodanszky et al., 2009).
Applications in Organic Syntheses
- Synthesis of Oxazolidinones: Oxazolidinones, used as chiral auxiliaries in asymmetric synthesis, were prepared using tert-butoxycarbonyl-protected intermediates. This underscores the importance of tert-butyl esters in complex organic syntheses (Brenner et al., 2003).
Sensory Material Development
- Development of Fluorescent Sensory Materials: Benzothizole modified carbazole derivatives, which included tert-butyl moiety, were found effective for detecting volatile acid vapors. This highlighted the role of tert-butyl derivatives in developing chemosensors (Sun et al., 2015).
Future Directions
Carbamates have received much attention due to their application in drug design and discovery . They are also widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Therefore, it’s likely that research into carbamates, including “(1-Acetyl-cyclobutyl)-carbamic acid tert-butyl ester”, will continue in the future.
properties
IUPAC Name |
tert-butyl N-(1-acetylcyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)11(6-5-7-11)12-9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYPJVATZCNTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Acetyl-cyclobutyl)-carbamic acid tert-butyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.